2-(difluoromethyl)-4-methoxy-1H-benzimidazole
Overview
Description
2-(Difluoromethyl)-4-methoxy-1H-benzimidazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzimidazole ring. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and catalysts to facilitate the reaction under controlled conditions. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(Difluoromethyl)-4-methoxy-1H-benzimidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl or methoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2-(Difluoromethyl)-4-methoxy-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-4-methoxy-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to various biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
2-(Difluoromethyl)-4-methoxy-1H-benzimidazole can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-4-methoxy-1H-benzimidazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
2-(Difluoromethyl)-4-hydroxy-1H-benzimidazole: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and biological activity. The unique combination of the difluoromethyl and methoxy groups in this compound distinguishes it from these similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
2-(difluoromethyl)-4-methoxy-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c1-14-6-4-2-3-5-7(6)13-9(12-5)8(10)11/h2-4,8H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCGIKDERISBDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705423 | |
Record name | 2-(Difluoromethyl)-4-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866392-65-6 | |
Record name | 2-(Difluoromethyl)-4-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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